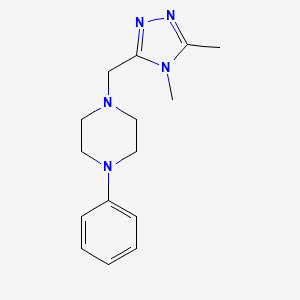

![molecular formula C18H17ClFN3S B2504643 1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847389-07-5](/img/structure/B2504643.png)

1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative, which is a class of compounds known for their various biological activities and applications in medicinal chemistry. Thioureas are characterized by the presence of a C(=S)(NHR)2 functional group. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and characterized, indicating the relevance of this class of compounds in chemical research.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with thiocarbonyl compounds. For example, the synthesis of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was achieved and characterized by various spectroscopic techniques, including IR, 1H and 13C NMR, mass spectroscopy, and elemental analysis . Although the exact synthesis of the compound is not detailed, similar methods could be applied for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often confirmed using single-crystal X-ray diffraction data. For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was determined, revealing a monoclinic space group and the presence of strong intramolecular hydrogen bonds . These structural features are crucial as they can influence the biological activity and interaction with other molecules.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their reactive functional groups. The reaction between chlorodiphenylacetic acid and thiourea has been studied, leading to the formation of different products depending on the experimental conditions . This indicates that the compound may also undergo diverse reactions, which could be exploited for the synthesis of novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be deduced from their spectroscopic data. For example, significant stretching vibrations in the IR spectra and specific chemical shifts in the NMR spectra are characteristic of the thiourea moiety . These properties are essential for understanding the reactivity and interactions of the compound with other molecules, such as proteins.

Relevant Case Studies

Although no direct case studies on the compound were provided, related research has shown interactions between thiourea derivatives and serum albumins, suggesting potential biomedical applications . Additionally, thiourea derivatives have been evaluated as urease inhibitors, demonstrating significant inhibitory activity, which could be relevant for the compound .

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Thiourea derivatives, including those structurally related to 1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea, have been synthesized and characterized for their structural properties using techniques such as IR, NMR, and X-ray diffraction. These studies contribute to understanding the molecular geometry and interaction potential of such compounds (Saeed & Parvez, 2005).

Bioactive Applications

- Some thiourea derivatives show potential as bioactive agents. For example, their interaction with DNA and their antioxidant activity have been explored. These findings are significant for applications in biochemistry and pharmaceuticals (Hussain et al., 2020).

Antimicrobial and Antitubercular Activities

- Thiourea compounds have been studied for their antimicrobial properties. They show promise in combating various bacterial and fungal strains, indicating potential applications in the development of new antimicrobial agents (Başoğlu et al., 2012).

Mosquito Larvicidal Activity

- Certain thiourea derivatives have been evaluated for their mosquito larvicidal activity, particularly against Culex quinquefasciatus larvae. This suggests possible applications in controlling mosquito populations and associated diseases (Rajanarendar et al., 2010).

Anticancer and Enzyme Inhibition

- Studies on thiourea derivatives have shown potential in anticancer activities and enzyme inhibition. These compounds could be significant in the development of new therapeutic agents for cancer treatment and as enzyme inhibitors (Rahman et al., 2021).

Allosteric Modulation

- Research has also explored the allosteric modulation properties of similar thiourea compounds at the cannabinoid CB1 receptor. This indicates potential applications in the field of neuropharmacology and drug design (Price et al., 2005).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN3S/c1-11-15(16-10-13(20)4-7-17(16)22-11)8-9-21-18(24)23-14-5-2-12(19)3-6-14/h2-7,10,22H,8-9H2,1H3,(H2,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUFKKVJAMVHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

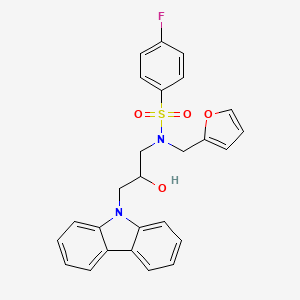

![Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2504560.png)

![N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2504564.png)

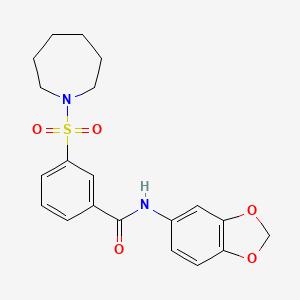

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2504565.png)

![Methyl 4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2504569.png)

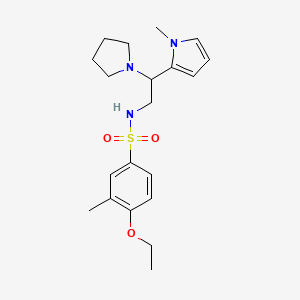

![3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2504572.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2504573.png)

![(3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide](/img/structure/B2504577.png)

![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)

![4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide](/img/structure/B2504582.png)

![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)